![molecular formula C14H13NO2 B1488857 1-cinnamyl-1H-pyrrole-3-carboxylic acid CAS No. 1563997-92-1](/img/structure/B1488857.png)
1-cinnamyl-1H-pyrrole-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 1-cinnamyl-1H-pyrrole-3-carboxylic acid, can be achieved through several methods. One common method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN1C=CC(=C1)C(=O)O
. This indicates that the molecule consists of a pyrrole ring attached to a cinnamyl group and a carboxylic acid group. Chemical Reactions Analysis
Pyrrole derivatives can undergo a variety of chemical reactions. For instance, they can participate in N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride to yield substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Physical And Chemical Properties Analysis
This compound is a powder . Its empirical formula isC5H5NO2
. More detailed physical and chemical properties are not available in the search results.
Scientific Research Applications
Anticancer Properties
Cinnamic acid derivatives have garnered attention for their anticancer potentials. They have been explored for their synthesis and biological evaluation in anticancer research, highlighting their rich medicinal tradition and underutilized potential as antitumor agents. These compounds exhibit promising antitumor efficacy due to their chemical structure, which allows for various synthetic modifications to enhance their medicinal properties (De, Baltas, & Bedos-Belval, 2011).
Synthesis and Characterization
Research into the synthesis and characterization of cinnamic acid derivatives, including complex molecules like 1-cinnamyl-1H-pyrrole-3-carboxylic acid, has shown significant advancements. For instance, methyl 1-aryl-3-cinnamoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been synthesized, demonstrating the chemical versatility of cinnamic acid derivatives and their potential for creating novel compounds with various applications (Silaichev, Filimonov, Slepukhin, & Maslivets, 2012).
Catalytic Applications
Cinnamic acid derivatives have found applications in catalysis, illustrating their role in facilitating chemical reactions. Novel biological-based nano organo solid acids have been synthesized and characterized for their catalytic applications in the synthesis of various organic compounds. These catalysts demonstrate the potential of cinnamic acid derivatives in enhancing the efficiency of chemical syntheses under mild and green conditions (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Bioreduction Studies
The bioreduction capabilities of cinnamic acid derivatives have been explored, with studies showing their reduction to corresponding aldehydes and alcohols by hyperthermophilic organisms. This research opens new avenues for the bio-based production of valuable chemicals, demonstrating the ecological and sustainable potential of these compounds (Van Der Ban, Willemen, Wassink, Laane, & Haaker, 1999).
Biosynthesis of Aromatic Compounds
Efforts to biosynthesize cinnamyl alcohol from cinnamic acid have been made using engineered microorganisms, showcasing the application of cinnamic acid derivatives in the sustainable production of flavoring agents and other aromatic compounds. This approach represents a green alternative to traditional chemical synthesis, highlighting the importance of cinnamic acid derivatives in biotechnological applications (Zhang, Xu, Hou, Wu, Zheng, & Ouyang, 2020).
Safety and Hazards
While specific safety and hazard information for 1-cinnamyl-1H-pyrrole-3-carboxylic acid is not available, pyrrole-3-carboxylic acid, a related compound, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard . It is advised to handle it with appropriate personal protective equipment .
Mechanism of Action
Target of Action
Pyrrole and cinnamyl derivatives are known to interact with various biological targets. For instance, indole derivatives, which are structurally similar to pyrrole, have been found to bind with high affinity to multiple receptors .
Mode of Action
The interaction of these compounds with their targets can lead to various biochemical changes. For example, indole derivatives have shown a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
These compounds can affect various biochemical pathways. For instance, indole derivatives are involved in the metabolism of tryptophan, an essential amino acid .
Result of Action
Based on the activities of similar compounds, it could potentially have a range of effects at the molecular and cellular level .
properties
IUPAC Name |
1-[(E)-3-phenylprop-2-enyl]pyrrole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-14(17)13-8-10-15(11-13)9-4-7-12-5-2-1-3-6-12/h1-8,10-11H,9H2,(H,16,17)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCUDPSJLRUDDY-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=CC(=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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